1-(4-Phenylpiperazin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone
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Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl halides.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the piperazine derivative with the oxadiazole derivative under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and bases like sodium hydride in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Phenylpiperazin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its pharmacokinetic and pharmacodynamic properties.
Biological Research: It is used in studies exploring its effects on cellular pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Phenylpiperazin-1-yl)prop-2-yn-1-one
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
- 1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one
Uniqueness
1-(4-Phenylpiperazin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethan-1-one stands out due to its combination of a piperazine ring, phenyl group, and oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C23H26N4O3/c1-17(2)22-24-23(30-25-22)18-8-10-20(11-9-18)29-16-21(28)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3 |
InChI Key |
ULNCKOQLSQVYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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